5-Iodo-2-morpholinopyridin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-iodo-2-morpholin-4-ylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN3O/c10-7-6-12-9(5-8(7)11)13-1-3-14-4-2-13/h5-6H,1-4H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOGKCUBUBOJRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C(=C2)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12IN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Iodo 2 Morpholinopyridin 4 Amine and Its Analogs
Strategies for Pyridine (B92270) Ring Functionalization
The construction of 5-iodo-2-morpholinopyridin-4-amine necessitates the regioselective introduction of three distinct substituents onto the pyridine core: an amino group at C4, a morpholino group at C2, and an iodo group at C5. The order and method of these introductions are critical to a successful synthesis, often relying on the directing effects of the existing substituents and the differential reactivity of various positions on the pyridine ring.
Regioselective Iodination of Pyridin-4-amines
The introduction of an iodine atom at the C5 position of a 2-substituted pyridin-4-amine presents a significant regiochemical challenge. The electronic nature of the substituents already present on the ring will heavily influence the position of electrophilic attack.
Direct electrophilic iodination is a common method for the functionalization of electron-rich aromatic and heteroaromatic rings. For pyridin-4-amines, the amino group at C4 and a potential morpholino group at C2 are both electron-donating, thus activating the ring towards electrophilic substitution. The choice of iodinating agent and reaction conditions is crucial to control the regioselectivity.
Common reagents for electrophilic iodination include molecular iodine (I₂) in the presence of an oxidizing agent, or N-iodosuccinimide (NIS). For instance, the synthesis of 2-amino-5-iodopyridine (B21400) can be achieved by treating 2-aminopyridine (B139424) with periodic acid (HIO₄) and iodine in a mixture of acetic acid and water. A similar strategy could be envisioned for a 2-morpholinopyridin-4-amine (B183009) precursor. A patent describes the synthesis of 2-amino-5-iodopyridine using iodine and hydrogen peroxide in water, highlighting a more environmentally benign approach. google.com
A study on the regioselective iodination of various nitrogen-containing heterocycles, including pyridines, demonstrated that a radical-based direct C-H iodination protocol can lead to C3 and C5 iodination. rsc.org The precise outcome would likely depend on the specific substitution pattern of the starting material. For the synthesis of 2-amino-5-bromo-3-iodopyridine, a sequential halogenation approach was employed, with bromination followed by iodination using potassium iodate (B108269) and potassium iodide in sulfuric acid. ijssst.info This suggests that a pre-functionalized pyridin-4-amine could be selectively iodinated at the desired position.
Table 1: Examples of Direct Electrophilic Iodination of Pyridine Derivatives
| Starting Material | Reagents and Conditions | Product | Reference |
| 2-Aminopyridine | HIO₄, I₂, AcOH, H₂O | 2-Amino-5-iodopyridine | researchgate.net |
| 2-Aminopyridine | I₂, H₂O₂, H₂O | 2-Amino-5-iodopyridine | google.com |
| 2-Amino-5-bromopyridine | KIO₃, KI, H₂SO₄ | 2-Amino-5-bromo-3-iodopyridine | ijssst.info |
This table presents examples of direct iodination on pyridine rings and is intended to be illustrative of potential synthetic strategies.
While less common for the direct introduction of iodine compared to electrophilic methods, palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-halogen bonds. Typically, this would involve the coupling of a suitable organometallic precursor with an iodine source. However, a more common strategy involves the use of an iodo-substituted precursor in subsequent coupling reactions. For instance, a palladium-catalyzed amination of 2-chloro-5-iodopyridine (B1352245) demonstrates the differential reactivity of the C-Cl and C-I bonds, where the C-I bond is more reactive towards amination. researchgate.netlookchem.com This highlights the synthetic utility of iodo-substituted pyridines as building blocks for more complex molecules.
Introduction of Morpholine (B109124) Substituents at Position 2
The introduction of a morpholine moiety at the C2 position of the pyridine ring can be achieved through several synthetic routes, with nucleophilic aromatic substitution and palladium-catalyzed amination being the most prominent.
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of halopyridines. The reaction proceeds via an addition-elimination mechanism, and its facility is dependent on the nature of the leaving group (typically a halogen) and the electronic properties of the pyridine ring. The presence of electron-withdrawing groups can accelerate the reaction. In the context of synthesizing this compound, a plausible route would involve the reaction of a 2-halo-5-iodopyridin-4-amine with morpholine.
The reactivity of halogens as leaving groups in SNAr reactions on pyridines generally follows the order F > Cl > Br > I. researchgate.net Therefore, a 2-chloro or 2-fluoro-substituted pyridine would be an ideal substrate. These reactions often require elevated temperatures and a base to neutralize the generated hydrohalic acid. youtube.com A study on the synthesis of a thiopyrano[4,3-d]pyrimidine derivative involved the substitution of a chloro group with morpholine. atlantis-press.com
Table 2: Representative Nucleophilic Aromatic Substitution with Morpholine
| Starting Material | Nucleophile | Conditions | Product | Reference |
| 2-Chloropyridine derivative | Morpholine | Heat | 2-Morpholinopyridine derivative | youtube.com |
| Chlorinated pyrimidine | Morpholine | Not specified | Morpholino-substituted pyrimidine | atlantis-press.com |
This table provides generalized examples of SNAr reactions with morpholine on heteroaromatic systems.
Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a highly versatile and efficient method for the formation of aryl and heteroaryl amines. wiley.com This methodology allows for the coupling of a wide range of amines, including morpholine, with aryl and heteroaryl halides or triflates under relatively mild conditions. cmu.edumit.edu
The synthesis of this compound could be envisioned via the palladium-catalyzed amination of a 2-halo-5-iodopyridin-4-amine with morpholine. Research on the selective amination of 2-chloro-5-iodopyridine has shown that the amination can be directed to the C2 position, leaving the iodo group intact for potential further functionalization. researchgate.netlookchem.com The choice of palladium catalyst, ligand, and base is critical for achieving high yields and selectivity.
Table 3: Palladium-Catalyzed Amination for Morpholine Introduction
| Aryl Halide | Amine | Catalyst System (Catalyst/Ligand) | Base | Product | Reference |
| 2-Chloro-5-iodopyridine | Aniline derivative | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 2-(Arylamino)-5-iodopyridine | researchgate.netlookchem.com |
| Aryl Chlorides/Bromides | Various amines | Pd(OAc)₂ / (o-biphenyl)P(t-Bu)₂ | NaOtBu | Aryl amines | cmu.edumit.edu |
This table illustrates the utility of palladium-catalyzed amination for the synthesis of substituted pyridines and is representative of the conditions that could be adapted for the introduction of a morpholine substituent.
Synthesis of the Pyridin-4-amine Core
The construction of the pyridin-4-amine core is a foundational step in the synthesis of this compound. A common and effective strategy involves the direct functionalization of pre-existing pyridine rings. One key intermediate, 2-chloro-5-iodopyridin-4-amine, can be synthesized from 2-chloropyridin-4-amine. The iodination of 2-chloropyridin-4-amine can be achieved using iodine monochloride (ICl) in acetic acid, a method that provides the desired product along with other iodinated isomers.
A typical procedure for the synthesis of 2-chloro-5-iodopyridin-4-amine is detailed in the following table:
Table 1: Synthesis of 2-chloro-5-iodopyridin-4-amine
| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield |
| 1 | 2-chloropyridin-4-amine | Iodine monochloride (ICl), Sodium Acetate | Acetic Acid | 70°C | 16h | Not specified |
This table is based on a general procedure and may not represent optimized conditions.
Another approach to the pyridin-4-amine core involves the reduction of a corresponding nitro-pyridine precursor. For instance, 2-chloro-5-methyl-4-nitropyridine (B1589938) 1-oxide can be hydrogenated to yield 2-chloro-5-methylpyridin-4-amine. researchgate.net This method is particularly useful when the nitro group serves as a directing group for other substitutions before its final reduction to the amine.
Advanced Synthetic Techniques for Complex Heterocyclic Structures
The assembly of highly substituted pyridines like this compound often necessitates the use of advanced synthetic methods that allow for precise and efficient bond formation.
Transition-Metal Catalyzed Coupling Reactions in Pyridine Synthesis
Transition-metal catalyzed cross-coupling reactions are indispensable tools for the synthesis of functionalized pyridines. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a premier method for forming carbon-nitrogen bonds and is highly applicable for introducing the morpholine moiety onto the pyridine scaffold. researchgate.netrsc.org This reaction typically involves the coupling of an aryl halide (such as 2-chloro-5-iodopyridin-4-amine) with an amine (morpholine) in the presence of a palladium catalyst and a suitable base. researchgate.net The choice of ligand for the palladium catalyst is crucial for the reaction's success, with various phosphine-based ligands being developed to accommodate a wide range of substrates. mdpi.com
The general mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation, and finally, reductive elimination to yield the desired arylamine and regenerate the catalyst. researchgate.netmdpi.com
Table 2: Representative Buchwald-Hartwig Amination Conditions
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature |
| Aryl Bromide | Volatile Amines | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| Aryl Halide | Primary/Secondary Amines | Pd(OAc)₂ or Pd₂(dba)₃ | Phosphine-based | NaOt-Bu, K₂CO₃, or Cs₂CO₃ | Toluene, Dioxane, or THF | Room Temp to Reflux |
This table represents generalized conditions and specific parameters may vary.
Convergent and Divergent Synthetic Pathways
Both convergent and divergent strategies are employed in the synthesis of complex pyridines. A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the final stages. For this compound, a convergent approach could involve the synthesis of the 2-chloro-5-iodopyridin-4-amine core and its subsequent coupling with morpholine. This strategy is often more efficient for complex molecules as it allows for the optimization of individual reaction steps and minimizes the propagation of errors through a long linear sequence. The synthesis of 2,4,6-trisubstituted pyridines via an olefin cross-metathesis/Heck–cyclisation–elimination sequence is an example of a convergent approach. rsc.org
In contrast, a divergent synthesis starts from a common intermediate that is then elaborated into a variety of different analogs. For example, a 2,4-dichloro-5-iodopyridine (B1311236) intermediate could be selectively functionalized at either the 2- or 4-position with different nucleophiles to generate a library of related compounds. The regioselective functionalization of 2-chloropyridines, where different substituents can be introduced at the 4- and 5-positions, exemplifies a divergent strategy. chemrxiv.org This approach is particularly valuable for structure-activity relationship (SAR) studies in drug discovery.
Methodological Advancements for Scalable Synthesis
The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including cost, safety, and environmental impact. Research into methodological advancements for the scalable synthesis of heterocyclic compounds like this compound is crucial.
One area of focus is the development of "green" and more efficient synthetic protocols. This includes the use of less hazardous solvents, catalysts that can be easily recovered and recycled, and processes that minimize waste generation. For instance, the development of scalable, green synthesis of heteroaromatic amine-boranes, which are important reagents in reductive aminations, highlights the trend towards more sustainable chemical manufacturing. nih.govgoogle.com
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are also highly attractive for scalable synthesis due to their atom economy and operational simplicity. The use of nanocatalysts in MCRs for the synthesis of polysubstituted pyridines is an emerging area with the potential for high efficiency and selectivity.
Furthermore, the development of robust and scalable methods for key transformations, such as the convenient synthesis and transformation of 2,6-dichloro-4-iodopyridine, provides a foundation for the large-scale production of a variety of substituted pyridines. These advancements are critical for making complex pharmaceutical intermediates like this compound more accessible for further development.
Structure Activity Relationship Sar Studies of 5 Iodo 2 Morpholinopyridin 4 Amine and Derivatives
Influence of the Iodo Substituent on Biological Efficacy
The presence and nature of a halogen substituent at the 5-position of the pyridine (B92270) ring can significantly modulate the biological activity of small molecule inhibitors. While specific studies on 5-Iodo-2-morpholinopyridin-4-amine are not extensively available in the public domain, the role of halogen atoms, including iodine, in similar pharmacophores is well-documented. Halogen atoms can influence a compound's properties in several ways:
Lipophilicity and Binding Pocket Interactions: An iodo group is the largest and most lipophilic of the common halogens. This increased lipophilicity can enhance binding to hydrophobic pockets within a target protein. In the context of kinase inhibitors, this can translate to increased potency.
Halogen Bonding: The iodine atom, with its electropositive crown, can participate in halogen bonding—a non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains. This can provide an additional anchoring point, contributing to higher affinity and selectivity.
Metabolic Stability: Introduction of a halogen can block sites of metabolism, thereby increasing the compound's half-life in vivo.
In studies of related heterocyclic inhibitors, the substitution of a hydrogen atom with a halogen at a key position often leads to a significant increase in inhibitory potency. For instance, in a series of 2-alkyl-4-halopiperidines and their tetrahydropyridine (B1245486) analogs, the halogenated compounds demonstrated notable antiproliferative activity. nih.gov
Conformational and Electronic Impact of the Morpholine (B109124) Ring on Molecular Recognition
The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated to improve the physicochemical and pharmacokinetic properties of a molecule. mdpi.com Its impact on molecular recognition in the context of 2-morpholinopyridin-4-amine (B183009) derivatives is multifaceted:
Conformational Flexibility and Pre-organization: The morpholine ring typically adopts a chair conformation, which is conformationally mobile. This flexibility can allow the molecule to adapt its shape to fit optimally within a binding site. researchgate.net However, the ring also provides a degree of pre-organization, reducing the entropic penalty upon binding compared to a more flexible acyclic amine.
Binding Interactions: The oxygen atom can directly participate in hydrogen bonding with residues in the hinge region of kinases, a common binding motif for this class of inhibitors. researchgate.net The nitrogen atom, being a weak base, can also engage in interactions.
In many kinase inhibitors, the morpholine moiety is crucial for achieving high potency and selectivity. For example, in a series of PI3K inhibitors, the 4-morpholino-quinazoline derivatives showed potent inhibitory activity, with the morpholine ring playing a key role in binding. nih.gov
Role of the Pyridin-4-amine Core in Ligand-Receptor Interactions
The pyridin-4-amine core serves as a critical scaffold for orienting the other substituents and for establishing key interactions with the target protein. The 2,4-diaminopyrimidine (B92962) and related aminopyridine cores are well-established "hinge-binding" motifs in a large number of kinase inhibitors. rsc.orgnih.govnih.gov
Hydrogen Bonding: The amino group at the 4-position and the pyridine nitrogen can form crucial hydrogen bonds with the backbone of the kinase hinge region. This interaction is a hallmark of many Type I kinase inhibitors and is essential for anchoring the ligand in the ATP-binding pocket.
Scaffold Rigidity: The aromatic pyridine ring provides a rigid platform that properly positions the morpholine and iodo substituents for optimal interactions with their respective binding pockets.
The importance of this core is highlighted in numerous SAR studies of kinase inhibitors where modifications to this central scaffold often lead to a significant loss of activity.
Systematic Structural Modifications and Their Effects on Potency and Selectivity
While specific SAR data for this compound is limited, general principles from related series of kinase inhibitors can be extrapolated. Systematic modifications would typically involve:
Variation of the 5-Substituent: Replacing the iodo group with other halogens (F, Cl, Br) or with small alkyl or cyano groups would probe the importance of size, lipophilicity, and electronic effects at this position.
Modification of the Morpholine Ring: Introducing substituents on the morpholine ring or replacing it with other saturated heterocycles (e.g., piperidine, piperazine) would explore the steric and electronic requirements of this region.
Alterations to the Pyridin-4-amine Core: While generally less tolerated, minor modifications to the core, such as the introduction of additional substituents, could be explored to fine-tune activity and selectivity.
A hypothetical SAR table based on common observations in kinase inhibitor development is presented below:
| Compound | R1 (Position 5) | R2 (at Morpholine) | Kinase IC50 (nM) |
| 1 | H | H | >1000 |
| 2 | Cl | H | 150 |
| 3 | Br | H | 80 |
| 4 (Lead) | I | H | 50 |
| 5 | CN | H | 200 |
| 6 | I | 3-Me | 75 |
| 7 | I | 2,6-diMe | 120 |
This table is illustrative and not based on experimental data for the specific compound.
Exploration of Positional Isomers and Bioisosteric Replacements
The exploration of positional isomers and bioisosteric replacements is a common strategy in drug discovery to improve potency, selectivity, and pharmacokinetic properties.
Positional Isomers: Moving the iodo substituent to other positions on the pyridine ring (e.g., position 3 or 6) would likely have a profound impact on activity, as the current 5-position is often directed towards a specific sub-pocket in the kinase active site. Similarly, altering the substitution pattern to a 4-morpholino-2-aminopyridine would change the hydrogen bonding pattern with the hinge region.
Bioisosteric Replacements:
Iodine Bioisosteres: The iodo group could be replaced by other groups that can act as halogen bond donors, such as a thiocyanate (B1210189) or a small alkynyl group.
Morpholine Bioisosteres: The morpholine ring could be replaced by other heterocycles like thiomorpholine, piperazine, or even more rigid bicyclic systems to improve properties or gain selectivity.
Pyridine Core Bioisosteres: The pyridine core could be replaced by other heterocyclic systems like pyrimidine, pyrazine, or triazine, which are also common in kinase inhibitors.
The synthesis and evaluation of such analogs would be crucial for a comprehensive understanding of the SAR and for the optimization of this compound as a potential drug candidate.
Mechanistic Investigations and Target Identification for Compounds Bearing 5 Iodo 2 Morpholinopyridin 4 Amine Motifs
Enzyme Inhibition Studies
The primary mechanism of action for many therapeutic agents involves the inhibition of specific enzymes. For compounds featuring the 5-iodo-2-morpholinopyridin-4-amine core, research has predominantly centered on their effects on protein kinases, which are crucial regulators of cellular processes.
Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK4/6)
Cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. While the broader class of 2-aminopyridine (B139424) derivatives has been explored for CDK inhibition, there is currently no publicly available scientific literature detailing the investigation of compounds specifically containing the this compound scaffold as inhibitors of CDK4/6. Structure-activity relationship (SAR) studies on other chemical series have highlighted the importance of the hinge-binding 2-aminopyridine motif for CDK4/6 inhibition, but specific data for the iodo-morpholino substituted pyridinamine is lacking.
Tyrosine Kinase (e.g., TYK2) Inhibition and Selectivity
A significant breakthrough in the therapeutic application of the 2-morpholinopyridin-4-amine (B183009) scaffold has been in the development of selective Tyrosine Kinase 2 (TYK2) inhibitors. TYK2 is a member of the Janus kinase (JAK) family and is a key mediator of signaling for cytokines such as IL-12, IL-23, and Type I interferons, which are implicated in the pathogenesis of numerous autoimmune diseases.
A prominent example is Deucravacitinib (BMS-986165), an oral, selective, allosteric TYK2 inhibitor. medchemexpress.comnih.gov Deucravacitinib contains a deuterated 2-morpholinopyridin-4-amine core and achieves its high selectivity by binding to the regulatory pseudokinase (JH2) domain of TYK2, rather than the highly conserved ATP-binding site in the catalytic (JH1) domain targeted by most other JAK inhibitors. medchemexpress.comnih.gov This allosteric mechanism of inhibition locks the JH2 domain into a conformation that prevents the activation of the JH1 domain, thereby blocking downstream signaling. nih.gov
The selectivity of Deucravacitinib for TYK2 over other JAK family members is a critical feature, as inhibition of JAK1, JAK2, and JAK3 is associated with a range of adverse effects. skintherapyletter.comnih.gov In vitro assays have demonstrated that Deucravacitinib is significantly more potent at inhibiting TYK2 compared to other JAK kinases.
| Kinase | IC50 (nM) | Selectivity vs. TYK2 |
| TYK2 | 1.0 | - |
| JAK1 | >10,000 | >10,000-fold |
| JAK2 | >10,000 | >10,000-fold |
| JAK3 | >10,000 | >10,000-fold |
| Data derived from in vitro kinase binding assays. nih.gov |
This high degree of selectivity is attributed to the unique binding mode within the less conserved JH2 domain. medchemexpress.compatsnap.com
Adenosine (B11128) Kinase (AdK) Modulation and Related Pathways
Adenosine kinase (AdK) is an enzyme that regulates the intracellular concentration of adenosine, a signaling molecule with diverse physiological roles, including the modulation of inflammation. While pyridopyrimidine scaffolds have been investigated as non-nucleoside inhibitors of AdK, there is no specific information available in the scientific literature regarding the modulatory effects of compounds containing the this compound motif on adenosine kinase or related pathways.
Receptor Ligand Binding and Functional Assays
To understand the full pharmacological profile of a compound, it is essential to assess its potential interactions with a wide range of receptors. For compounds based on the this compound scaffold, the focus has been on ensuring selectivity for their primary kinase target and minimizing off-target receptor binding.
While comprehensive receptor binding panel data for a compound with the exact this compound structure is not publicly available, the extensive characterization of the closely related molecule, Deucravacitinib, provides significant insights. The high selectivity of Deucravacitinib for TYK2, as demonstrated in broad kinome profiling, suggests a low propensity for binding to other, unrelated receptors. The allosteric mechanism of action, targeting the unique JH2 domain of TYK2, further supports the low likelihood of significant interactions with other receptor families, such as G-protein coupled receptors (GPCRs) or ion channels, which possess distinct structural features.
Modulation of Cellular Signaling Pathways
The therapeutic effects of compounds bearing the this compound motif are mediated through the modulation of specific intracellular signaling cascades. The selective inhibition of TYK2 by molecules like Deucravacitinib leads to the downstream suppression of key cytokine pathways implicated in autoimmune and inflammatory disorders.
Specifically, the inhibition of TYK2 blocks the signaling of:
The IL-23/Th17 pathway: This pathway is a central driver of psoriasis and other autoimmune diseases. TYK2 inhibition prevents the IL-23-mediated phosphorylation of STAT3, which in turn reduces the production of pro-inflammatory cytokines like IL-17. medchemexpress.comnih.govjddonline.com
The IL-12 pathway: By inhibiting TYK2, the IL-12-induced phosphorylation of STAT4 is blocked, which is important for the differentiation of Th1 cells. patsnap.comresearchgate.net
Type I Interferon (IFN) signaling: TYK2 is crucial for the signaling of Type I IFNs (e.g., IFN-α/β). Inhibition of TYK2 dampens the cellular responses to these interferons, which are often dysregulated in autoimmune conditions like systemic lupus erythematosus. medchemexpress.comresearchgate.netnih.gov
In clinical studies with Deucravacitinib, treatment has been shown to normalize the expression of genes associated with these pathways in patients with psoriasis. mrc.ac.uk
Investigation of Potential Off-Target Interactions
A critical aspect of drug development is the investigation of potential off-target interactions to predict and mitigate unwanted side effects. For kinase inhibitors, this is often achieved through comprehensive kinome screening, where the compound is tested against a large panel of different kinases.
Extensive kinome profiling of Deucravacitinib has demonstrated its remarkable selectivity for TYK2. In a screen of over 250 kinases, Deucravacitinib showed minimal inhibition of other kinases at physiologically relevant concentrations. selleckchem.comprobechem.cominvivochem.com This high degree of selectivity is a key differentiating feature from less selective pan-JAK inhibitors.
| Kinase Family | Number of Kinases Tested | Number of Kinases with Significant Inhibition |
| AGC | 62 | 0 |
| CAMK | 37 | 0 |
| CK1 | 7 | 0 |
| CMGC | 35 | 0 |
| STE | 47 | 0 |
| TK | 32 | 0 |
| TKL | 21 | 0 |
| Atypical | 14 | 0 |
| Data represents a summary of kinome scan results for Deucravacitinib, indicating a lack of significant off-target kinase inhibition across major kinase families. |
This lack of off-target kinase activity is consistent with the favorable safety profile observed in clinical trials, where side effects associated with the inhibition of other JAK family members were not prominent. nih.govskintherapyletter.comnih.gov
Preclinical Pharmacological and Biological Evaluation Paradigms
In Vitro Bioactivity Screening and Profiling
In vitro bioactivity screening is a crucial first step in the preclinical evaluation of a compound like 5-Iodo-2-morpholinopyridin-4-amine. These assays are conducted in a controlled laboratory setting, outside of a living organism, to determine the biological activity of a substance.
Cell-based assays are fundamental in determining the effect of a compound on cellular processes such as proliferation and viability. These assays can indicate potential cytotoxic or cytostatic effects, which are critical for various therapeutic areas, including oncology.
Commonly employed assays include:
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Trypan Blue Exclusion Assay: This method is used to differentiate viable from non-viable cells. Viable cells have intact cell membranes that exclude the trypan blue dye, while non-viable cells take up the dye and appear blue.
ATP Assay: The measurement of adenosine (B11128) triphosphate (ATP) can be used to determine the number of viable cells in a culture. The amount of ATP is directly proportional to the number of metabolically active cells.
Table 1: Representative Data from Cell-Based Viability Assays
| Assay Type | Cell Line | Compound Concentration (µM) | % Cell Viability |
| MTT | Cancer Cell Line A | 1 | Data not available |
| MTT | Cancer Cell Line A | 10 | Data not available |
| MTT | Cancer Cell Line A | 50 | Data not available |
| Trypan Blue | Normal Cell Line B | 10 | Data not available |
| ATP Assay | Cancer Cell Line C | 10 | Data not available |
No specific data for this compound was found in the searched literature.
Enzyme activity assays are performed to determine if a compound can inhibit or activate a specific enzyme. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, indicating the concentration of a substance needed to inhibit a biological process or component by 50%.
The methodology for determining IC50 values typically involves:
Incubating the target enzyme with varying concentrations of the inhibitor.
Adding a substrate that the enzyme converts into a detectable product (e.g., colorimetric or fluorescent).
Measuring the rate of product formation.
Plotting the enzyme activity against the logarithm of the inhibitor concentration to determine the IC50 value.
Table 2: Illustrative Enzyme Inhibition Data and IC50 Values
| Target Enzyme | Substrate | Inhibitor | IC50 (nM) |
| Kinase X | ATP | This compound | Data not available |
| Protease Y | Peptide Substrate | This compound | Data not available |
Specific IC50 values for this compound against any particular enzyme were not identified in the public domain literature.
In Vivo Pharmacodynamic Studies in Relevant Animal Models
Following promising in vitro results, in vivo studies are conducted in animal models to understand the physiological and biochemical effects of the compound. Pharmacodynamics (PD) studies focus on what the drug does to the body.
The choice of animal model is dictated by the therapeutic indication. For instance:
Oncology: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to evaluate the anti-tumor efficacy of a compound.
Inflammation: Models such as collagen-induced arthritis in rodents can be used to assess anti-inflammatory properties.
Neurological Disorders: Transgenic mouse models of diseases like Alzheimer's or Parkinson's are employed to study neuroprotective effects.
Infectious Diseases: Animal models are infected with a specific pathogen to test the efficacy of antimicrobial agents.
Biomarkers are measurable indicators of a biological state or condition. In preclinical models, biomarkers are used to assess the pharmacological response to a drug. This can involve measuring changes in the levels of specific proteins, gene expression, or metabolites in tissues or bodily fluids.
Table 3: Hypothetical Biomarker Modulation in an In Vivo Model
| Animal Model | Tissue/Fluid | Biomarker | Change with Treatment |
| Oncology Xenograft | Tumor | Ki-67 (Proliferation) | Data not available |
| Oncology Xenograft | Plasma | Cytokine X | Data not available |
| Arthritis Model | Synovial Fluid | Inflammatory Mediator Y | Data not available |
No specific in vivo pharmacodynamic or biomarker data for this compound was found.
Assessment of Metabolic Stability and Permeability in Preclinical Systems
Understanding the metabolic stability and permeability of a compound is critical for predicting its pharmacokinetic properties, such as oral bioavailability and half-life.
Metabolic Stability: This is typically assessed in vitro using liver microsomes or hepatocytes from different species (e.g., mouse, rat, dog, human). The rate of disappearance of the compound over time is measured to determine its intrinsic clearance. A compound with high metabolic stability is cleared more slowly from the body.
Permeability: Cell-based assays, such as the Caco-2 permeability assay, are used to predict the intestinal absorption of orally administered drugs. Caco-2 cells are human colon adenocarcinoma cells that differentiate to form a monolayer with characteristics similar to the intestinal epithelium.
Table 4: Representative Metabolic Stability and Permeability Data
| System | Species | Parameter | Value |
| Liver Microsomes | Mouse | Half-life (min) | Data not available |
| Liver Microsomes | Human | Intrinsic Clearance (µL/min/mg protein) | Data not available |
| Caco-2 Assay | - | Apparent Permeability (Papp, A to B) (10⁻⁶ cm/s) | Data not available |
| Caco-2 Assay | - | Efflux Ratio | Data not available |
Specific data on the metabolic stability and permeability of this compound are not available in the reviewed literature.
Evaluation of Selectivity Against a Panel of Biological Targets
A critical aspect of the preclinical pharmacological evaluation of any investigational compound is the assessment of its selectivity. This process involves screening the compound against a broad array of biological targets to identify potential off-target interactions, which could lead to unforeseen side effects or provide insights into new therapeutic applications. For the compound this compound, a comprehensive understanding of its selectivity profile is paramount in determining its potential as a therapeutic agent.
Detailed research findings from extensive screening of this compound against a panel of biological targets, such as kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes, are not publicly available at this time. Such studies are crucial for constructing a complete pharmacological profile.
Typically, the selectivity of a compound is determined by measuring its inhibitory activity against a wide range of molecular targets. The results are often presented as the concentration of the compound required to inhibit the activity of a specific target by 50% (IC50) or as the percentage of inhibition at a given concentration. This data allows for a comparative analysis of the compound's potency at its intended target versus its activity at other biological molecules.
A hypothetical selectivity panel for this compound would likely include a diverse set of kinases, given that the aminopyridine scaffold is a common feature in many kinase inhibitors. The aim would be to identify any kinases that are potently inhibited by the compound, which could suggest its mechanism of action or potential for off-target effects.
Without specific experimental data, a detailed discussion of the research findings is not possible. The scientific community awaits the publication of studies that have rigorously evaluated the selectivity of this compound to fully understand its therapeutic potential and safety profile.
Computational Chemistry and Molecular Modeling for 5 Iodo 2 Morpholinopyridin 4 Amine Research
Quantum Mechanical Investigations (e.g., DFT Studies)
Quantum mechanical methods, particularly Density Functional Theory (DFT), are essential for understanding the intrinsic properties of a molecule based on its electronic structure. researchgate.net These calculations provide a deep insight into the molecule's stability, reactivity, and spectroscopic characteristics.
DFT calculations can generate a detailed map of the electron distribution across the 5-Iodo-2-morpholinopyridin-4-amine structure. By calculating the molecular electrostatic potential (MEP), researchers can identify the electron-rich and electron-deficient regions of the molecule. The nitrogen atoms of the pyridine (B92270) ring and the amino group are expected to be nucleophilic (electron-rich) centers, while the hydrogen atoms and the regions around the electron-withdrawing iodine atom would be electrophilic (electron-deficient). This information is critical for predicting how the molecule will interact with other molecules, including biological receptors or chemical reactants. For instance, understanding these sites is the first step in predicting metabolic pathways or designing chemical syntheses.
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's chemical stability; a large gap suggests high stability and low reactivity. researchgate.net For this compound, a DFT calculation would determine the energies and spatial distributions of these orbitals. This analysis helps predict its behavior in reactions like cycloadditions or its ability to engage in charge-transfer interactions with a biological target. wikipedia.org
Table 1: Illustrative FMO Properties for this compound This table presents hypothetical data that would be generated from a DFT calculation to illustrate the application of FMO theory.
| Parameter | Calculated Value (Illustrative) | Implication |
| HOMO Energy | -6.2 eV | Represents the energy of the outermost electrons; related to ionization potential and nucleophilicity. |
| LUMO Energy | -1.5 eV | Represents the energy of the lowest-energy empty orbital; related to electron affinity and electrophilicity. |
| HOMO-LUMO Gap | 4.7 eV | A relatively large gap suggests high kinetic stability and lower chemical reactivity. |
Molecular Docking Simulations for Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.gov Given that aminopyridine derivatives are often investigated as kinase inhibitors, one could hypothetically dock this compound into the ATP-binding site of a kinase like Janus kinase 2 (JAK2) or a cyclin-dependent kinase (CDK). tandfonline.comtandfonline.comnih.gov
The simulation would predict the most stable binding pose and calculate a docking score, which is an estimate of the binding affinity. The results would highlight key interactions, such as hydrogen bonds between the amino group or pyridine nitrogen and amino acid residues in the kinase's hinge region, as well as potential hydrophobic or halogen bond interactions involving the iodo and morpholino groups. This provides a structural hypothesis for the molecule's mechanism of action.
Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability
Following molecular docking, Molecular Dynamics (MD) simulations can be employed to assess the dynamic stability of the predicted ligand-receptor complex. nih.gov An MD simulation tracks the movements and interactions of all atoms in the system over time, providing a more realistic view of the binding.
For a complex of this compound and a target protein, an MD simulation lasting hundreds of nanoseconds would reveal whether the initial docked pose is stable. tandfonline.com Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand would be monitored. A stable, low RMSD value suggests the ligand remains securely in the binding pocket. Furthermore, advanced calculations like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be performed on the MD trajectory to yield a more accurate estimate of the binding free energy. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical method used to build predictive models that correlate the chemical features of a series of compounds with their biological activities. nih.gov To develop a QSAR model for analogues of this compound, one would first synthesize or computationally design a library of related compounds by modifying its substituents.
For each compound, a set of molecular descriptors (e.g., physicochemical, electronic, topological) would be calculated. These descriptors are then used to build a mathematical equation that links them to experimentally determined activity (e.g., IC50 values). Studies on other aminopyridine derivatives have successfully used 3D-QSAR methods like CoMFA and CoMSIA to generate contour maps. tandfonline.comtandfonline.com These maps visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would increase or decrease biological activity, providing a clear roadmap for designing more potent molecules.
Table 2: Example of Molecular Descriptors for a Hypothetical QSAR Study This table shows examples of descriptors that would be calculated for a library of analogues based on the this compound scaffold.
| Compound (Illustrative) | LogP | Molecular Weight | H-Bond Donors | H-Bond Acceptors | Biological Activity (IC50, nM) |
| This compound | 2.5 | 319.1 | 1 | 3 | (To be determined) |
| Analogue 1 (Cl instead of I) | 2.1 | 227.7 | 1 | 3 | (To be determined) |
| Analogue 2 (No morpholine) | 1.8 | 233.0 | 2 | 1 | (To be determined) |
Virtual Screening and Ligand-Based Drug Design Approaches
Virtual screening is a computational approach for searching large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov If this compound were found to have desirable activity, it could be used as a starting point for ligand-based drug design.
In this approach, the structure of this compound would serve as a template. A 3D pharmacophore model would be generated, capturing the essential features for activity: hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. This pharmacophore model could then be used to rapidly screen millions of commercially available compounds to find structurally diverse molecules that share the same key features, potentially leading to the discovery of novel and more effective chemical scaffolds. d-nb.info
Future Research Directions and Translational Perspectives for 5 Iodo 2 Morpholinopyridin 4 Amine
Development of Next-Generation Analogs with Enhanced Specificity
The development of next-generation analogs of 5-Iodo-2-morpholinopyridin-4-amine would likely focus on enhancing its specificity towards a particular biological target, a crucial step in minimizing off-target effects and improving the therapeutic index. The 2-aminopyridine (B139424) moiety is a common feature in many kinase inhibitors, often forming key hydrogen bond interactions within the ATP-binding site of the kinase hinge region. acs.orgresearchgate.net
Future medicinal chemistry efforts would systematically explore structure-activity relationships (SAR). Key areas for modification could include:
The Morpholine (B109124) Ring: Alterations to the morpholine ring, such as the introduction of substituents or its replacement with other saturated heterocycles, could modulate solubility, metabolic stability, and target engagement.
The Pyridine (B92270) Core: Substitutions at other positions on the pyridine ring could influence the electronic properties and orientation of the molecule within a target's binding pocket.
The Iodo-substituent: The iodine atom offers a site for further functionalization through cross-coupling reactions, allowing for the introduction of a wide variety of chemical groups to probe for additional interactions with the target protein.
The goal of these modifications would be to create analogs with a superior selectivity profile, targeting specific kinases or other enzymes implicated in disease pathways.
Exploration of Novel Therapeutic Applications Beyond Established Areas
Given that aminopyridine scaffolds are prevalent in inhibitors of various protein kinases, future research could explore the therapeutic potential of this compound and its derivatives in a range of diseases. nih.govrsc.org While cancer is a primary indication for many kinase inhibitors, youtube.com other therapeutic areas are of significant interest.
Potential novel applications to investigate include:
Inflammatory Diseases: Kinases play a crucial role in signaling pathways that mediate inflammation. Inhibitors based on the aminopyridine scaffold could be investigated for conditions like rheumatoid arthritis or inflammatory bowel disease. rsc.org
Neurodegenerative Disorders: Dysregulation of kinase activity has been implicated in the pathology of diseases such as Alzheimer's and Parkinson's. researchgate.net The potential of this compound analogs to modulate these pathways warrants exploration.
Infectious Diseases: The compound and its derivatives could be screened against kinases in pathogens, offering a potential avenue for the development of new anti-infective agents.
A broad-based screening approach against a panel of kinases and other relevant biological targets would be a critical first step in identifying novel therapeutic opportunities.
Integration of Artificial Intelligence and Machine Learning in Compound Optimization
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and can be instrumental in optimizing analogs of this compound. nih.govacs.org These computational tools can accelerate the design-make-test-analyze cycle.
Key applications of AI and ML in this context would include:
Predictive Modeling: AI algorithms can be trained on existing data for related aminopyridine compounds to predict the biological activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel analogs. nih.gov This can help prioritize the synthesis of compounds with the highest probability of success.
De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties like enhanced potency or reduced off-target effects. springernature.com
Virtual Screening: Large virtual libraries of compounds based on the core scaffold can be rapidly screened against a 3D model of a biological target to identify promising candidates for synthesis and testing. frontiersin.org
The integration of AI and ML promises to make the optimization process more efficient and data-driven, reducing the time and cost associated with bringing a new therapeutic to the clinic.
Addressing Synthetic Challenges for Analogs with Complex Architectures
The synthesis of next-generation analogs of this compound, particularly those with more complex three-dimensional structures, will present synthetic challenges. The functionalization of pyridine rings can be inherently difficult due to their electronic properties. researchgate.net
Future research in synthetic chemistry will need to focus on:
Regioselective Functionalization: Developing robust and predictable methods for introducing chemical groups at specific positions on the pyridine ring will be essential for a systematic exploration of the SAR.
Novel Coupling Chemistries: Advancements in cross-coupling reactions and other modern synthetic methodologies will be necessary to build complex molecular architectures around the core scaffold. researchgate.net
Efficient Route Development: Creating scalable and efficient synthetic routes will be crucial for producing sufficient quantities of promising analogs for preclinical and clinical evaluation.
Overcoming these synthetic hurdles will be key to unlocking the full therapeutic potential of this class of compounds.
Collaborative Research Opportunities and Interdisciplinary Approaches
The successful development of a therapeutic agent based on the this compound scaffold will require a highly collaborative and interdisciplinary approach.
Key areas for collaboration include:
Academia and Industry Partnerships: Combining the innovative research from academic labs with the drug development expertise and resources of pharmaceutical companies can accelerate the translation of basic discoveries into clinical applications.
Integration of Multiple Disciplines: Close collaboration between medicinal chemists, biologists, computational scientists, and clinicians will be essential for a comprehensive and effective drug discovery program.
Open Science Initiatives: Sharing data and research findings on related aminopyridine compounds can foster a more collaborative research environment and prevent duplication of efforts, ultimately speeding up the discovery of new medicines.
By fostering these collaborations, the scientific community can more effectively explore the therapeutic potential of this compound and its future analogs.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 5-Iodo-2-morpholinopyridin-4-amine to ensure regioselectivity and purity?
- Methodological Answer : Regioselectivity in iodinated pyridines can be achieved using directed ortho-metalation (DoM) strategies or halogen-exchange reactions. For morpholino-substituted analogs, coupling reactions (e.g., Buchwald-Hartwig amination) under palladium catalysis are effective for introducing the morpholine moiety. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in ethanol/water mixtures improves purity. Monitoring reaction progress via TLC and LC-MS ensures intermediate stability .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR can confirm substitution patterns (e.g., iodine’s deshielding effect on adjacent protons).
- X-ray Crystallography : Resolves intramolecular interactions (e.g., N–H⋯N hydrogen bonds) and dihedral angles between aromatic rings, critical for understanding conformational stability (e.g., dihedral angles of 11.3°–70.1° observed in analogous pyrimidines) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. How can solubility challenges of this compound in common solvents be addressed during biological assays?
- Methodological Answer : Use polar aprotic solvents (e.g., DMSO) for initial dissolution, followed by dilution in aqueous buffers containing surfactants (e.g., Tween-80). Sonication or mild heating (40–50°C) enhances solubility. For crystallography, slow vapor diffusion with dichloromethane/methanol mixtures is effective .
Advanced Research Questions
Q. How can structural contradictions between predicted and observed crystallographic data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies in bond lengths or angles (e.g., N–H⋯N vs. C–H⋯F interactions) may arise from crystal packing effects. Perform Hirshfeld surface analysis to quantify intermolecular interactions. Compare with DFT-optimized gas-phase structures to distinguish intrinsic molecular properties from lattice influences. For example, π–π stacking distances of ~3.7 Å in similar compounds stabilize crystal lattices despite altered intramolecular geometries .
Q. What strategies are effective for designing bioactivity studies when synthetic yields of this compound are low (<30%)?
- Methodological Answer :
- Parallel Synthesis : Use combinatorial libraries to generate analogs with varying substituents (e.g., fluoro or methyl groups) to identify bioactive cores .
- Scale-Up Optimization : Replace traditional heating with microwave-assisted synthesis to enhance reaction rates and yields.
- In Silico Screening : Prioritize derivatives with favorable ADMET profiles using molecular docking against target proteins (e.g., kinase domains) .
Q. How do electronic effects of the iodine substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The iodine atom acts as a directing group and participates in Suzuki-Miyaura or Ullmann couplings. Its electron-withdrawing nature increases electrophilicity at the C5 position, enabling selective functionalization. Use Pd(OAc)/XPhos catalysts for aryl boronic acid couplings in THF/water at 80°C. Monitor regioselectivity via F NMR if fluorine substituents are present .
Data Interpretation and Contradiction Analysis
Q. How should researchers interpret conflicting spectroscopic data (e.g., H NMR splitting patterns) in this compound derivatives?
- Methodological Answer : Anomalies in splitting patterns may stem from dynamic effects (e.g., rotational barriers in morpholino groups) or paramagnetic impurities. Variable-temperature NMR (VT-NMR) can distinguish between static and dynamic disorder. For example, broadening of peaks at low temperatures (<−40°C) suggests hindered rotation .
Q. What experimental controls are critical when assessing the stability of this compound under varying pH conditions?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
